1-[(4-chlorophenyl)methyl]-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
1-[(4-chlorophenyl)methyl]-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a synthetic carbohydrazide derivative characterized by a pyridine-3-carbohydrazide backbone substituted with a 4-chlorophenylmethyl group at position 1 and a cyclopentanecarbonyl moiety at the N'-position. This compound shares structural motifs with agrochemical intermediates, particularly those involving halogenated aromatic groups and cyclopentane-based substituents .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(cyclopentanecarbonyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-16-8-5-13(6-9-16)11-23-12-15(7-10-17(23)24)19(26)22-21-18(25)14-3-1-2-4-14/h5-10,12,14H,1-4,11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYRVYXLOJTBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a carbohydrazide group , a 6-oxo-1,6-dihydropyridine core , and substituents like the 4-chlorophenylmethyl and cyclopentanecarbonyl groups. Below is a comparative analysis with structurally related compounds:
Key Observations:
4-Chlorophenyl Group: This substituent is a common feature in agrochemicals (e.g., metconazole) due to its lipophilicity and resistance to metabolic degradation . Compared to non-halogenated analogs, the chlorine atom enhances binding to hydrophobic enzyme pockets.
Carbohydrazide vs. Ketone/Ester: The carbohydrazide group in the target compound may confer metal-chelating properties or hydrogen-bonding capacity, unlike the ketone group in ’s cyclopentanone derivative. This could influence reactivity or biological target specificity.
Cyclopentane vs.
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl and cyclopentane groups enhance logP values, suggesting better membrane permeability than polar derivatives.
- Stability : The carbohydrazide moiety may render the compound prone to hydrolysis under acidic/basic conditions, unlike more stable ketones or ethers.
Crystallographic and Structural Studies
While direct crystallographic data for the target compound is unavailable, tools like SHELX and ORTEP-3 (–3) are critical for determining bond lengths, angles, and molecular conformations in related compounds. For instance, SHELXL is widely used for refining small-molecule structures, which would aid in comparing the dihydropyridine core’s planarity with analogs .
Research Findings and Gaps
- Biological Activity: No direct data exists for the target compound, but pyridine-3-carbohydrazides are documented for antimicrobial and antitumor activity. The 4-chlorophenyl group may enhance these effects .
- Structural Insights : Computational modeling (using software referenced in –3) could predict interactions with biological targets, such as fungal cytochrome P450 enzymes, based on metconazole’s mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
